molecular formula C9H13BO3 B1521717 [4-(1-Methoxyethyl)phenyl]boronic acid CAS No. 945723-15-9

[4-(1-Methoxyethyl)phenyl]boronic acid

Cat. No.: B1521717
CAS No.: 945723-15-9
M. Wt: 180.01 g/mol
InChI Key: MXJVIYUOJJYGRL-UHFFFAOYSA-N
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Description

[4-(1-Methoxyethyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 1-methoxyethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-(1-methoxyethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methoxyethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Esterification: The boronic acid can react with diols to form boronic esters.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol in the presence of an acid catalyst.

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Methoxyethyl)phenyl]boronic acid is widely used in cross-coupling reactions to synthesize complex organic molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols, which are common in biological molecules.

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its role in the synthesis of polymers and other materials with specific properties is of particular interest.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

[4-(1-Methoxyethyl)phenyl]boronic acid is unique due to the presence of the 1-methoxyethyl group, which can influence its reactivity and solubility. This substitution can enhance the compound’s performance in specific reactions compared to its unsubstituted or differently substituted analogs.

Properties

IUPAC Name

[4-(1-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVIYUOJJYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672389
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945723-15-9
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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